

Erbon herbicide chemical structure and properties

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Compound of Interest

Compound Name: *Erbon*

Cat. No.: *B091682*

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Erbon Herbicide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erbon, chemically known as 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate, is a synthetic auxin herbicide once used for non-selective vegetation control. This document provides an in-depth technical overview of **Erbon**, encompassing its chemical structure, physicochemical properties, toxicological profile, and environmental fate. Detailed experimental protocols for its analysis and toxicological assessment are provided, alongside a visualization of its proposed mechanism of action through the auxin signaling pathway. Although its use has been discontinued, the study of **Erbon** offers valuable insights into the mode of action of phenoxy herbicides and their interactions with biological systems.

Chemical Structure and Identification

Erbon is a complex molecule characterized by a trichlorophenoxy group linked via an ethyl ester to a dichloropropanoate moiety. This structure is key to its herbicidal activity, combining the effects of a phenoxy herbicide with those of a chlorinated aliphatic acid.

Chemical Structure:

Table 1: Chemical Identification of **Erbon**

Identifier	Value
IUPAC Name	2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate [1]
CAS Number	136-25-4 [1]
Molecular Formula	C ₁₁ H ₉ Cl ₅ O ₃ [1]
Molecular Weight	366.45 g/mol [1]
SMILES	CC(C(=O)OCCOC1=CC(=C(C=C1Cl)Cl)Cl)(Cl)Cl [1]
InChI	InChI=1S/C11H9Cl5O3/c1-11(15,16)10(17)19-3-2-18-9-5-7(13)6(12)4-8(9)14/h4-5H,2-3H2,1H3 [1]
InChIKey	KMHZPJNVPCAUMN-UHFFFAOYSA-N [1]

Physicochemical and Toxicological Properties

The physicochemical properties of **Erbon** influence its environmental transport, bioavailability, and persistence. Its toxicological profile is characterized by moderate acute toxicity.

Table 2: Physicochemical and Toxicological Properties of **Erbon**

Property	Value	Source
Physical State	White, crystalline solid	[1]
Melting Point	49-50 °C	[1]
Boiling Point	161-164 °C at 0.5 mmHg	[1]
Vapor Pressure	5.49×10^{-6} mmHg	[1]
Solubility	Insoluble in water; Soluble in acetone, alcohol, kerosene, and xylene.	[1]
LogP (Octanol-Water Partition Coefficient)	5.2 (Computed)	[1]
Acute Oral LD ₅₀ (Rat)	1120 mg/kg	

Mechanism of Action: Auxin Signaling Pathway

Erbon acts as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA). At high concentrations, this mimicry leads to uncontrolled and disorganized plant growth, ultimately causing death. The proposed signaling pathway involves the perception of **Erbon** by specific receptors, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.

Caption: Proposed signaling pathway for **Erbon** as a synthetic auxin.

Experimental Protocols

Synthesis of Erbon

Reaction: Esterification of Dalapon (2,2-dichloropropionic acid) with 2-(2,4,5-trichlorophenoxy)ethanol.

Materials:

- Dalapon
- 2-(2,4,5-trichlorophenoxy)ethanol

- Strong acid catalyst (e.g., sulfuric acid)
- Anhydrous organic solvent (e.g., toluene)
- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve equimolar amounts of Dalapon and 2-(2,4,5-trichlorophenoxy)ethanol in an excess of anhydrous toluene.
- Add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
- Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude **Erbon**.

- Further purification can be achieved by recrystallization or column chromatography.

Analytical Methodology: Determination of **Erbon** in Herbicide Formulations by Gas-Liquid Chromatography (GLC)

This method provides a direct and rapid determination of **Erbon** in formulated products.

Instrumentation and Parameters:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
- Column: 5% Silicone UCW 98 on Chromosorb W (HP).
- Injector Temperature: 265 °C.
- Column Temperature: 220 °C (isothermal).
- Detector Temperature: 265 °C.
- Carrier Gas: Nitrogen, with the flow rate adjusted to obtain a suitable elution profile.
- Internal Standard: Kepone.

Procedure:

- Standard Preparation: Prepare a standard solution of **Erbon** and the internal standard (Kepone) in chloroform at a known concentration.
- Sample Preparation: Accurately weigh a portion of the herbicide formulation expected to contain a known amount of **Erbon** into a volumetric flask. Dissolve the sample in chloroform and add a precise volume of the internal standard solution. Dilute to the mark with chloroform.
- Injection: Inject an aliquot of the prepared sample solution into the gas chromatograph.
- Quantification: Identify the peaks corresponding to **Erbon** and the internal standard based on their retention times. Calculate the peak height or area ratios of **Erbon** to the internal

standard.

- Calibration: Construct a calibration curve by injecting a series of standard solutions with varying concentrations of **Erbon** and a constant concentration of the internal standard. Plot the peak height/area ratio against the concentration of **Erbon**.
- Calculation: Determine the concentration of **Erbon** in the sample by comparing its peak height/area ratio to the calibration curve.

Toxicological Assessment: Acute Oral Toxicity (LD₅₀) Protocol (Based on OECD Guideline 425)

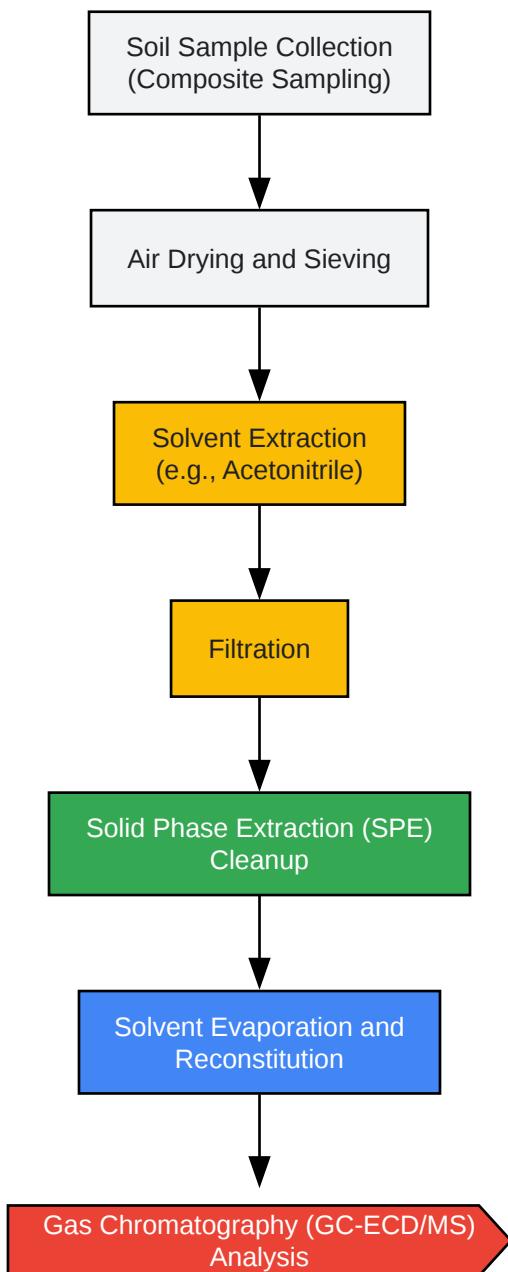
This protocol outlines a method for determining the acute oral toxicity of a substance.

Test Animal: Rat (young, healthy adults). Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum. Dosage Preparation: The test substance (**Erbon**) is prepared in a suitable vehicle (e.g., corn oil). Procedure (Up-and-Down Procedure):

- A single animal is dosed at a starting dose level just below the best preliminary estimate of the LD₅₀.
- The animal is observed for signs of toxicity and mortality for up to 14 days.
- If the animal survives, the next animal is dosed at a higher dose level (the dose progression factor is typically 3.2).
- If the animal dies, the next animal is dosed at a lower dose level.
- This sequential dosing continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).
- The LD₅₀ is then calculated from the pattern of outcomes using a maximum likelihood method.
- All animals are subjected to a gross necropsy at the end of the observation period.

Environmental Fate: Herbicide Residue Analysis in Soil

This protocol provides a general framework for the extraction and analysis of **Erbon** residues from soil samples.



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References

- 1. Acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
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